1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Overview
Description
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with dichloro and methoxy groups on one phenyl ring and dimethyl groups on another phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the sulfonyl and phenyl groups. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Sulfonyl Group: This step involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dichloro groups can be reduced to form corresponding dechlorinated derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the dichloro groups can yield dechlorinated derivatives.
Scientific Research Applications
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activities and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,4-dichlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
- 1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
- 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)morpholine
Uniqueness
1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is unique due to the combination of its dichloro, methoxy, and dimethyl substitutions on the piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable molecule for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-13-5-4-6-16(14(13)2)22-9-11-23(12-10-22)27(24,25)17-8-7-15(20)18(21)19(17)26-3/h4-8H,9-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNJITVVHSHSBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.